

Application Notes and Protocols for Calcium Imaging Assay Using Men 10376 TFA

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Compound of Interest

Compound Name: Men 10376 TFA

Cat. No.: B8081559

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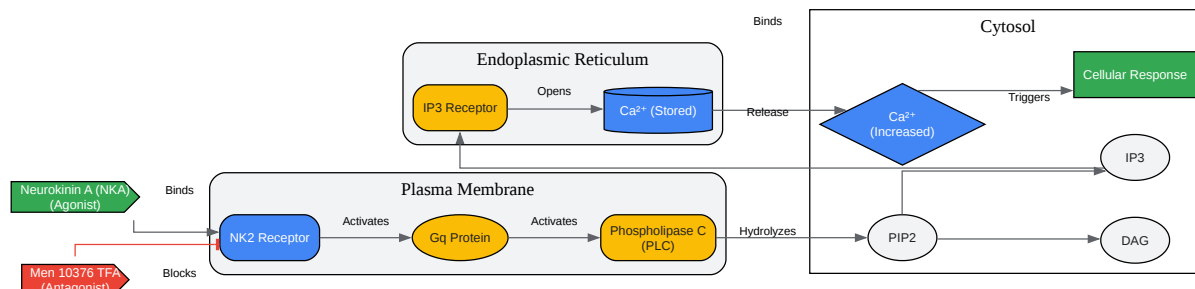
Introduction

Men 10376 TFA is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation.[1] Activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), leads to the activation of the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying NK2 receptor activation and its inhibition by antagonists like **Men 10376 TFA**.

These application notes provide a detailed protocol for a calcium imaging assay to characterize the antagonistic activity of **Men 10376 TFA** on the human tachykinin NK2 receptor.

Signaling Pathway

The activation of the tachykinin NK2 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The following diagram illustrates this pathway and the point of inhibition by **Men 10376 TFA**.

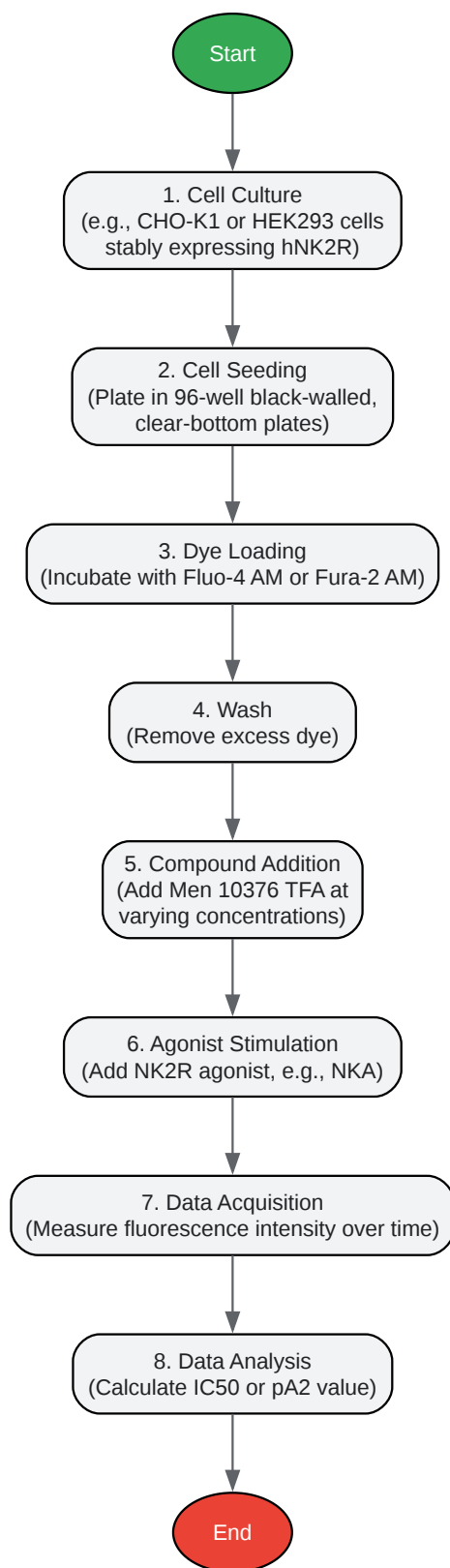


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Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps for performing the calcium imaging assay to determine the potency of **Men 10376 TFA**.



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Caption: Experimental Workflow for the Calcium Imaging Assay.

Quantitative Data Summary

The following table summarizes the reported pharmacological data for **Men 10376 TFA**.

Parameter	Value	Species/Tissue/Cell Line	Reference
Ki	4.4 μ M	Rat small intestine NK2 receptor	[1]
pA2	8.08	Endothelium-deprived rabbit pulmonary artery (NK2 receptor)	[1]
pA2	5.66	Guinea-pig ileum (NK1 receptor)	[1]
IC50	49 nM	CHO cells expressing human NK2 receptor (calcium influx assay)	[2]

Experimental Protocols

Materials and Reagents

- Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human tachykinin NK2 receptor (hNK2R). U2OS cells expressing the NK2 receptor are also a suitable alternative.[3]
- Culture Medium: DMEM/F-12 or MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
- Calcium Indicator Dyes:
 - Fluo-4 AM (acetoxymethyl ester)
 - Fura-2 AM (acetoxymethyl ester)

- Pluronic F-127
- Probenecid (optional, to prevent dye extrusion)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- NK2 Receptor Agonist: Neurokinin A (NKA) or a selective NK2 agonist like [β -Ala⁸]-Neurokinin A (4-10).
- Test Compound: **Men 10376 TFA**.
- Instrumentation: Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol 1: Calcium Imaging Assay using Fluo-4 AM

This protocol is suitable for high-throughput screening and provides a robust signal-to-background ratio.

- Cell Seeding:
 - The day before the assay, seed the hNK2R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells/well for a 96-well plate).^[4]
 - Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 μ M Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Probenecid (1-2.5 mM) can be included to improve dye retention.
 - Remove the culture medium from the cells and wash once with Assay Buffer.
 - Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

- After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.
- Add 100 μ L of Assay Buffer to each well.
- Compound Addition and Agonist Stimulation:
 - Prepare serial dilutions of **Men 10376 TFA** in Assay Buffer.
 - Add the desired concentrations of **Men 10376 TFA** to the wells and incubate for 15-30 minutes at room temperature.
 - Prepare a solution of the NK2R agonist (e.g., NKA) in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
 - Place the plate in the fluorescence microplate reader.
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - Using the instrument's liquid handler, add the agonist solution to the wells and immediately begin recording the fluorescence intensity (Excitation: \sim 494 nm, Emission: \sim 516 nm) every 1-2 seconds for at least 60-120 seconds.
- Data Analysis:
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
 - Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the **Men 10376 TFA** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value of **Men 10376 TFA**.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol provides a more quantitative measure of intracellular calcium concentration by utilizing the ratiometric properties of Fura-2.

- Cell Seeding:
 - Follow the same procedure as in Protocol 1.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution (typically 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in Assay Buffer).
 - Load the cells as described for Fluo-4 AM (Step 2 in Protocol 1).
- Compound Addition and Agonist Stimulation:
 - Follow the same procedure as in Protocol 1 (Step 3).
 - In the fluorescence microplate reader, record the fluorescence emission at \sim 510 nm while alternating the excitation wavelength between \sim 340 nm (calcium-bound Fura-2) and \sim 380 nm (calcium-free Fura-2).
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
 - The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.
 - Determine the inhibitory effect of **Men 10376 TFA** on the agonist-induced change in the fluorescence ratio.
 - Calculate the IC50 value as described for the Fluo-4 AM assay.
 - For a more in-depth analysis of competitive antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of **Men 10376 TFA**. The pA2 value, a measure of antagonist affinity, can then be determined from a Schild plot.[\[5\]](#)[\[6\]](#)

Conclusion

This document provides a comprehensive guide for utilizing a calcium imaging assay to characterize the tachykinin NK2 receptor antagonist, **Men 10376 TFA**. The detailed protocols and supporting information are intended to enable researchers to successfully implement this assay for drug screening and pharmacological characterization. The provided diagrams and data tables offer a clear and concise overview of the underlying biology and expected outcomes.

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